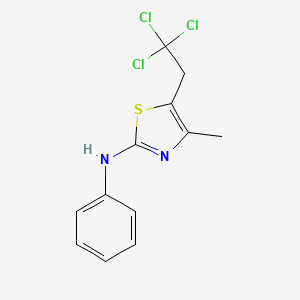![molecular formula C24H29N3O B15020250 (3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15020250.png)
(3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyclohexyl(methyl)amino group and the 2,3-dimethylphenyl group. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and 2,3-dimethylbenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a complex structure used in organic synthesis.
Uniqueness
(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C24H29N3O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[[cyclohexyl(methyl)amino]methyl]-3-(2,3-dimethylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C24H29N3O/c1-17-10-9-14-21(18(17)2)25-23-20-13-7-8-15-22(20)27(24(23)28)16-26(3)19-11-5-4-6-12-19/h7-10,13-15,19H,4-6,11-12,16H2,1-3H3 |
InChI Key |
DEUFNMLVHLSSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CN(C)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15020168.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15020185.png)
![2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B15020190.png)
![N-{(1E)-3-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15020198.png)

![Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15020209.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15020212.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B15020213.png)
![2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B15020215.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide](/img/structure/B15020230.png)

![4-methoxybenzyl (2E)-2-{3-[(4-chlorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B15020244.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B15020255.png)
